molecular formula C10H19NO3 B12302005 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC

4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC

Katalognummer: B12302005
Molekulargewicht: 206.29 g/mol
InChI-Schlüssel: PWQLFIKTGRINFF-XHNMXOBISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC, also known as tert-Butyl 4-hydroxypiperidine-1-carboxylate-3,3,4,5,5-d5, is a deuterated derivative of 4-hydroxypiperidine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, at specific positions in the piperidine ring. The compound is often used in scientific research due to its unique properties and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The deuteration process can be achieved using deuterium gas or deuterated reagents under specific conditions to ensure the incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC is widely used in scientific research due to its stability and unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reference standard in analytical chemistry.

    Biology: Employed in the study of metabolic pathways and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its reactivity and stability, making it useful in studying isotope effects in chemical reactions. The compound can also interact with enzymes and receptors, affecting their activity and function .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its stability, reactivity, and applications in scientific research.

Eigenschaften

Molekularformel

C10H19NO3

Molekulargewicht

206.29 g/mol

IUPAC-Name

tert-butyl 3,3,4,5,5-pentadeuterio-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3/i4D2,5D2,8D

InChI-Schlüssel

PWQLFIKTGRINFF-XHNMXOBISA-N

Isomerische SMILES

[2H]C1(CN(CC(C1([2H])O)([2H])[2H])C(=O)OC(C)(C)C)[2H]

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.